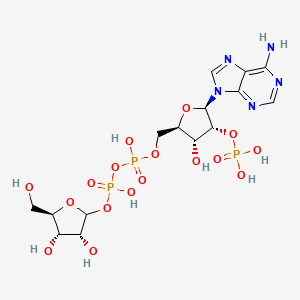

ADP-D-ribose 2'-phosphate

Descripción

Significance of ADP-ribosylation in Cellular Homeostasis

ADP-ribosylation is a crucial post-translational modification that involves the attachment of one or more ADP-ribose units to a protein. wikipedia.org This reversible process is integral to a multitude of cellular functions, including DNA repair, gene regulation, cell signaling, and apoptosis (programmed cell death). wikipedia.orgfrontiersin.org The proper functioning of ADP-ribosylation is vital for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases, including some cancers. nih.gov

The process is catalyzed by ADP-ribosyltransferases (ARTs), which are found across all domains of life. mdpi.com In eukaryotes, this enzyme superfamily plays a key role in regulatory and epigenetic control systems. nih.gov ADP-ribosylation can manifest as the addition of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or as long, branched chains of ADP-ribose (poly-ADP-ribosylation or PARylation). scielo.brnih.gov

Key cellular processes regulated by ADP-ribosylation include:

DNA Damage Repair: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sensors of DNA strand breaks. scielo.br Upon detecting damage, PARP1 synthesizes poly(ADP-ribose) chains, signaling and recruiting other DNA repair enzymes. basys2.cahmdb.ca

Gene Regulation: ADP-ribosylation influences chromatin structure and can modify histones, thereby regulating gene expression. wikipedia.org PARP1 can affect the organization of nucleosomes, making DNA more accessible for transcription. wikipedia.org

Cell Death: Overactivation of PARPs can lead to a form of regulated necrotic cell death. wikipedia.org Conversely, caspases, key enzymes in apoptosis, cleave and inactivate PARP-1 to limit poly(ADP-ribose) production during programmed cell death. wikipedia.org

Immune Response: ADP-ribosylation plays a role in the immune response to pathogens. researchgate.net

The reversibility of ADP-ribosylation is managed by ADP-ribosyl hydrolases, which remove the modification. This dynamic interplay between "writer" (transferases) and "eraser" (hydrolases) enzymes ensures the precise control of cellular signaling pathways. frontiersin.orgnih.gov

Overview of ADP-D-ribose 2'-Phosphate as a Key Metabolite and Signaling Molecule

This compound is a derivative of ADP-ribose, a central molecule in cellular metabolism. wikipedia.org ADP-ribose itself is produced from nicotinamide adenine dinucleotide (NAD+) and is a key component of poly(ADP-ribose) chains. basys2.cahmdb.ca The addition of a phosphate group at the 2' position of the ribose sugar distinguishes this compound. nih.gov

While research has extensively focused on ADP-ribose and its polymerized form, the specific roles of this compound are an emerging area of investigation. It is recognized as a metabolite, an intermediate or product of metabolic processes. ebi.ac.uk Its structural similarity to other key signaling molecules suggests its potential involvement in cellular communication. For instance, cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), both related to NAD+ metabolism, are established second messengers in calcium signaling. uts.edu.auebi.ac.uk

The metabolism of ADP-ribose is tightly controlled. Enzymes like ADP-ribose diphosphatase hydrolyze ADP-ribose to prevent its excessive accumulation, which can be detrimental to the cell. wikipedia.org This "house-cleaning" function underscores the importance of maintaining appropriate levels of ADP-ribose and its derivatives. wikipedia.org

Historical Context and Evolution of Research on ADP-ribose Metabolism

The journey into understanding ADP-ribose metabolism began in the early 1960s. Pierre Chambon and his colleagues, while studying RNA synthesis, observed the incorporation of ATP into hen liver nuclei, a process stimulated by nicotinamide mononucleotide (NMN), a precursor to NAD+. wikipedia.orgnih.gov This led to the identification of a new biopolymer, initially thought to be polyadenylic acid, but later correctly identified as poly(ADP-ribose). nih.govnih.gov

Key milestones in the evolution of ADP-ribosylation research include:

1960s: The discovery of poly(ADP-ribose) and the enzymes responsible for its synthesis, poly(ADP-ribose) polymerases (PARPs). wikipedia.orgresearchgate.net Independent studies also revealed the NAD+-dependent action of diphtheria toxin, which was later found to be a mono(ADP-ribosyl)transferase. nih.gov

Late 1980s: The discovery of the first mammalian poly(ADP-ribose)transferase and ADP-ribosyl cyclases, which produce cyclic-ADP-ribose. wikipedia.orguts.edu.au

Recent Decades: The identification of sirtuins as enzymes with mono(ADP-ribosyl)transferase activity and the expanding understanding of the diverse roles of ADP-ribosylation in nearly all major cellular processes. wikipedia.orgfrontiersin.org Research has also uncovered the modification of nucleic acids, such as RNA, by ADP-ribosylation, opening new avenues of investigation. oup.com

The field has evolved from focusing on a single enzyme and function to recognizing a complex network of "writer," "reader," and "eraser" proteins that regulate a wide array of biological outcomes. frontiersin.org The evolutionary history of ADP-ribosyltransferases suggests their ancient origins in bacterial conflict systems and their subsequent adaptation into crucial components of eukaryotic cellular regulation. nih.gov

Table of Key Discoveries in ADP-ribosylation Research

| Year(s) | Discovery | Significance |

|---|---|---|

| Early 1960s | Observation of ATP incorporation into hen liver nuclei, leading to the identification of poly(ADP-ribose). wikipedia.orgnih.gov | Laid the foundation for the field of ADP-ribosylation research. |

| 1960s | Identification of poly(ADP-ribose) polymerases (PARPs) as the enzymes responsible for poly(ADP-ribose) synthesis. wikipedia.org | Elucidated the enzymatic basis of PARylation. |

| 1960s | Discovery of NAD+ dependence for diphtheria toxin activity, revealing mono(ADP-ribosyl)ation. nih.gov | Expanded the scope of ADP-ribosylation to include single-unit modifications. |

| Late 1980s | Discovery of mammalian poly(ADP-ribose)transferase and ADP-ribosyl cyclases. wikipedia.org | Advanced the understanding of ADP-ribosylation in higher organisms and its role in producing signaling molecules like cADPR. uts.edu.au |

| Recent Years | Identification of sirtuins as mono(ADP-ribosyl)transferases and the discovery of RNA ADP-ribosylation. wikipedia.orgoup.com | Revealed the broader enzymatic landscape and substrate scope of ADP-ribosylation, highlighting its pervasive role in cellular biology. |

Propiedades

Fórmula molecular |

C15H24N5O17P3 |

|---|---|

Peso molecular |

639.3 g/mol |

Nombre IUPAC |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(35-38(25,26)27)9(23)6(33-14)2-32-39(28,29)37-40(30,31)36-15-10(24)8(22)5(1-21)34-15/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

Clave InChI |

OCOLIMYIUOUURJ-TYASJMOZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)OP(=O)(O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)OP(=O)(O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)OP(=O)(O)O)N |

Origen del producto |

United States |

Ii. Biosynthesis and Metabolic Pathways of Adp-d-ribose 2'-phosphate

Enzymatic Pathways for ADP-D-ribose 2'-Phosphate Formation

The primary route for the synthesis of this compound involves a specialized enzymatic reaction that is a critical final step in the splicing of transfer RNA (tRNA).

The enzyme tRNA 2'-phosphotransferase, known as Tpt1, is essential for the final stage of tRNA splicing in organisms like yeast. yeastgenome.orgqmul.ac.uk During this process, an intron is removed from a precursor tRNA molecule, and the resulting exons are joined together. This ligation step leaves a 2'-phosphate group at the splice junction, which hinders the tRNA's proper function in protein synthesis. pnas.org

Tpt1 catalyzes the transfer of this 2'-phosphate from the ligated tRNA to the coenzyme nicotinamide adenine dinucleotide (NAD+). yeastgenome.orgpnas.org This reaction resolves the problematic 2'-phosphate on the tRNA, rendering it mature and functional. The products of this transfer are the mature tRNA, nicotinamide, and ADP-ribose 1",2"-cyclic phosphate. qmul.ac.ukpnas.org The cyclic phosphate is subsequently hydrolyzed to form this compound.

The Tpt1-catalyzed reaction proceeds through a two-step mechanism. pnas.orgexpasy.org

ADP-ribosylation of the RNA: The 2'-phosphate on the tRNA molecule attacks NAD+, leading to the release of nicotinamide and the formation of a transient intermediate: an ADP-ribosylated tRNA. qmul.ac.ukpnas.orgnih.gov

Transesterification: The 2"-hydroxyl group of the ADP-ribose moiety in the intermediate then attacks the 2'-phosphate. This results in the release of the mature tRNA with a 2'-hydroxyl group and the formation of ADP-ribose 1",2"-cyclic phosphate (Appr>p). pnas.orgnih.govresearchgate.net

This cyclic phosphate is a key intermediate that is then processed to yield the final product, this compound.

While the tRNA splicing pathway is the most well-characterized source of this compound, other potential routes for its formation exist. For instance, the enzyme CD38, known for its role in NAD+ metabolism, can hydrolyze nicotinamide adenine dinucleotide phosphate (NADP+) to produce this compound. nih.gov However, CD38 does not appear to synthesize the cyclic precursor, cyclic ADP-ribose 2'-phosphate. nih.gov Furthermore, research has shown that archaeal Tpt1 enzymes can utilize NADP+ and its reduced form, NADPH, as substrates for the transfer of the 2'-phosphate to NAD+, suggesting a role for Tpt1 in NADP(H) metabolism which could also lead to the generation of ADP-D-ribose 1",2"-cyclic phosphate. pnas.orgnih.gov

Intermediates in tRNA Splicing and Cyclic Phosphate Formation

Interconnections with Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Metabolism

The biosynthesis of this compound is intrinsically linked to the metabolism of NAD+ and NADP+, two vital coenzymes in cellular redox reactions. wikipedia.org

NAD+ as a Substrate: The Tpt1-catalyzed reaction directly consumes NAD+ as a substrate to accept the 2'-phosphate from tRNA. qmul.ac.ukpnas.org This places the formation of this compound within the broader context of NAD+ utilization and homeostasis. mdpi.com NAD+ is a central molecule in metabolism, involved in energy production and as a substrate for various signaling enzymes. wikipedia.org

NADP+ as a Source of the 2'-Phosphate: As mentioned, Tpt1 enzymes in some organisms can use the 2'-phosphate from NADP+ and transfer it to NAD+. pnas.orgnih.gov This reaction converts NADP+ to NAD+ while generating ADP-ribose 1",2"-cyclic phosphate. pnas.org This suggests a potential role for Tpt1 in regulating the balance between NAD+ and NADP+ pools. pnas.org Additionally, enzymes like ADP-ribosyl cyclases can use NADP+ to form 2'-phospho-cyclic ADP-ribose, a calcium-mobilizing molecule. nih.govuniprot.org

Table 1: Key Molecules in this compound Biosynthesis and Metabolism

| Molecule | Abbreviation | Role |

| This compound | ADPRP | The final product of the pathway, with potential signaling functions. nih.govebi.ac.uk |

| tRNA 2'-phosphotransferase | Tpt1 | The key enzyme that catalyzes the transfer of the 2'-phosphate from tRNA to NAD+. yeastgenome.orgqmul.ac.uk |

| Nicotinamide adenine dinucleotide | NAD+ | The coenzyme that accepts the 2'-phosphate from the ligated tRNA. qmul.ac.ukpnas.org |

| Nicotinamide adenine dinucleotide phosphate | NADP+ | A potential source of the 2'-phosphate group for transfer by Tpt1 and a substrate for other enzymes. pnas.orgnih.govwikipedia.org |

| ADP-ribose 1",2"-cyclic phosphate | Appr>p | A key intermediate formed during the Tpt1-catalyzed reaction. pnas.orgnih.gov |

Relationship to Mono-ADP-ribosylation (MAR) and Poly-ADP-ribosylation (PAR) Pathways

ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from NAD+ to a target molecule, which can be a protein or a nucleic acid. wikipedia.orgnih.govnih.gov This process can involve the addition of a single ADP-ribose unit (mono-ADP-ribosylation or MAR) or a chain of ADP-ribose units (poly-ADP-ribosylation or PAR). nih.govmdpi.com

The formation of the ADP-ribosylated RNA intermediate in the Tpt1 pathway is mechanistically similar to the first step of protein ADP-ribosylation catalyzed by some bacterial toxins. nih.gov This highlights a conserved biochemical reaction pattern.

While Tpt1's primary role is in tRNA processing, recent studies have shown that it and several PARP enzymes can also directly ADP-ribosylate the 5'-phosphate of single-stranded RNA. nih.govoup.com This suggests a broader role for these enzymes in RNA modification. The processes of MAR and PAR are crucial for a wide array of cellular functions, including DNA repair, gene regulation, and cell signaling. nih.govmdpi.comacs.org The connection of this compound metabolism to these pathways underscores the intricate network of nucleotide-based signaling and regulation within the cell.

Iii. Enzymology and Molecular Mechanisms Associated with Adp-d-ribose 2'-phosphate

Enzymes Involved in ADP-D-ribose 2'-Phosphate Turnover

A variety of enzymes with distinct catalytic activities and substrate specificities are involved in the metabolism of this compound and related molecules.

Tpt1, or tRNA 2'-phosphotransferase 1, is a key enzyme in the metabolism of RNA molecules containing a 2'-phosphate group. nih.gov In fungi and plants, Tpt1 is essential for tRNA splicing, where it removes the 2'-phosphate group at the splice junction. nih.govresearchgate.net This process is crucial for producing functional tRNAs. pnas.org Tpt1 homologs are evolutionarily conserved across bacteria, archaea, and eukaryotes. nih.gov

The catalytic mechanism of Tpt1 involves a two-step reaction. nih.govresearchgate.net First, the 2'-phosphate of the RNA substrate attacks the C1" of NAD+, leading to the release of nicotinamide and the formation of a 2'-phospho-ADP-ribosylated RNA intermediate. oup.com In the second step, the 2''-OH of the ADP-ribose moiety attacks the 2'-phosphate of the RNA intermediate. oup.com This results in the formation of a 2'-OH RNA and ADP-ribose-1",2"-cyclic phosphate. nih.govresearchgate.net

Tpt1 exhibits specificity for its substrates. Studies on fungal Tpt1 enzymes have shown that they can efficiently remove a 2'-phosphate from an internal ribonucleotide within a DNA substrate. nih.gov However, replacing the ribose-2'-PO₄ with an arabinose-2'-PO₄ significantly reduces the enzyme's activity. nih.govnih.gov This suggests that the 2'-phosphate ribonucleotide is a primary determinant of substrate specificity for fungal Tpt1. nih.govnih.gov While NAD+ is the preferred cofactor, some fungal Tpt1s can utilize nicotinamide hypoxanthine dinucleotide, though with lower affinity. nih.govresearchgate.net

Some Tpt1 homologs, like that from Aeropyrum pernix, can also catalyze the ADP-ribosylation of the 5'-monophosphate end of RNA or DNA, creating a 5'-phospho-ADP-ribose cap. oup.com Furthermore, archaeal Tpt1 enzymes can utilize NADP+ and NADPH as substrates for the transfer of the 2'-phosphate to NAD+. pnas.org

Table 1: Catalytic Activities of Tpt1 and its Homologs

| Enzyme/Homolog | Organism Source | Primary Substrate(s) | Product(s) | Key Catalytic Features |

| Tpt1 | Fungi, Plants | RNA with internal 2'-PO₄, NAD+ | 2'-OH RNA, ADP-ribose-1",2"-cyclic phosphate, Nicotinamide | Essential for tRNA splicing. nih.govresearchgate.net |

| Tpt1 homolog | Aeropyrum pernix | RNA/DNA with 5'-monophosphate, NAD+ | 5'-phospho-ADP-ribosylated RNA/DNA | Catalyzes 5'-capping reaction. oup.com |

| Archaeal Tpt1 | Archaea | NADP+, NADPH, NAD+ | NAD+, NADH, ADP-ribose-1",2"-cyclic phosphate, Nicotinamide | Can transfer 2'-phosphate from NADP(H) to NAD+. pnas.org |

ADP-ribose pyrophosphatases are enzymes that hydrolyze ADP-ribose, playing a crucial role in maintaining cellular homeostasis by preventing the accumulation of this potentially harmful molecule. nih.govwikipedia.org Two notable examples are NUDT5 and ADPRM.

NUDT5 , a member of the Nudix hydrolase superfamily, catalyzes the hydrolysis of ADP-ribose into AMP and ribose 5'-phosphate. nih.govgenecards.org This activity is important for controlling intracellular ADP-ribose levels and preventing non-enzymatic ADP-ribosylation of proteins. nih.gov The catalytic mechanism of human NUDT5 involves a conserved water molecule that acts as a nucleophile to attack the alpha-phosphate of ADP-ribose, a process facilitated by magnesium ions and key amino acid residues like Glu166. nih.gov NUDT5 is also capable of hydrolyzing other modified nucleoside diphosphates, including 8-oxo-dGDP. maayanlab.cloudresearchgate.net

ADPRM (ADP-ribose/CDP-alcohol diphosphatase) is another pyrophosphatase belonging to the Nudix hydrolase family. thermofisher.comgenecards.org It is a manganese-dependent enzyme that plays a role in the metabolism of nucleotide sugars. thermofisher.comgenecards.org Like NUDT5, ADPRM hydrolyzes ADP-ribose, contributing to the regulation of its intracellular concentration. nih.gov

Table 2: Characteristics of ADP-ribose Pyrophosphatases

| Enzyme | Family | Substrate(s) | Product(s) | Function |

| NUDT5 | Nudix Hydrolase | ADP-ribose, 8-oxo-dGDP | AMP, Ribose 5'-phosphate | Controls intracellular ADP-ribose levels, prevents non-enzymatic ADP-ribosylation. nih.govgenecards.org |

| ADPRM | Nudix Hydrolase | ADP-ribose, CDP-alcohols | AMP, Ribose 5'-phosphate | Metabolism of nucleotide sugars. thermofisher.comgenecards.orgnih.gov |

ADP-ribosyl hydrolases and poly(ADP-ribose) glycohydrolase are enzymes that cleave ADP-ribose units from proteins, but they exhibit broader specificity for various ADP-ribose derivatives.

ADP-ribosyl hydrolase 3 (ARH3) is an enzyme that can hydrolyze the terminal ADP-ribose unit from poly(ADP-ribose) chains. Its activity is not limited to protein-linked ADP-ribose, and it can act on free ADP-ribose derivatives as well.

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR), a complex polymer synthesized by PARP enzymes in response to DNA damage. merckmillipore.comnih.gov PARG hydrolyzes the ribose-ribose bonds within the PAR chain, releasing both free ADP-ribose and shorter PAR chains. uniprot.orgresearchgate.net It acts as both an endo- and exoglycosidase but cannot cleave the final ADP-ribose unit attached to the protein. uniprot.org The tight regulation of PAR levels by PARP and PARG is critical for cellular processes like DNA repair and genomic stability. merckmillipore.comresearchgate.net

The CD38 family of enzymes, which includes CD38 and CD157, are multifunctional proteins that play a central role in the metabolism of NAD+ and its derivatives, including cyclic ADP-ribose (cADPR) and ADP-ribose. physiology.orgnih.gov These enzymes are classified as ADP-ribosyl cyclases. ebi.ac.ukd-nb.info

CD38 can catalyze multiple reactions. ebi.ac.uk It synthesizes cADPR from NAD+. mdpi.comnih.gov cADPR is an important second messenger involved in intracellular calcium signaling. mdpi.comwikipedia.org CD38 also possesses cADPR hydrolase activity, breaking down cADPR into ADP-ribose. mdpi.com Furthermore, CD38 can hydrolyze NAD+ directly to ADP-ribose and nicotinamide. reactome.org The balance between its cyclase and hydrolase activities is crucial for regulating intracellular cADPR levels. mdpi.com Interestingly, CD38 can also synthesize nicotinic acid adenine dinucleotide phosphate (NAADP), another calcium-mobilizing messenger, and hydrolyze it to ADP-ribose 2'-phosphate (ADPRP). nih.govnih.gov

ADP-ribosyl cyclases , in general, are responsible for the production of cADPR from NAD+. wikipedia.orgnih.gov While the Aplysia cyclase primarily produces cADPR, mammalian CD38 is less efficient, with ADP-ribose being a major product. nih.gov These enzymes can also synthesize other adenylic dinucleotides from cADPR and adenine. pnas.org

ADP-ribosyl Hydrolases (ARH3) and PAR Glycohydrolase (PARG): Broader Specificity in ADP-ribose Derivatives

Structural Biology of this compound Interacting Enzymes

The three-dimensional structures of enzymes that interact with ADPRP and its precursors provide invaluable insights into their catalytic mechanisms and substrate recognition.

The crystal structure of the SARS-CoV-2 macrodomain (Mac1) , a domain within the non-structural protein 3 (nsp3), has been solved in complex with various ligands, including ADP-ribose and ADP-ribose-2'-phosphate (ADPRP). nih.govbiorxiv.orgrcsb.org The macrodomain possesses ADP-ribosylhydrolase activity, removing mono-ADP-ribose from proteins, which is thought to counteract the host's antiviral response. biorxiv.orgmerckmillipore.com

The structure reveals a conserved three-layered α/β/α fold characteristic of the MacroD family of macrodomains. biorxiv.org The protein undergoes conformational changes to accommodate different ligands. nih.gov The binding pocket for ADP-ribose shows flexibility, particularly in residues Phe132 and Ile131. nih.gov The crystal structure of the SARS-CoV-2 macrodomain in complex with ADPRP (PDB ID: 7BF5) has been determined at a resolution of 2.05 Å, providing a detailed view of the interactions between the enzyme and its ligand. rcsb.org

Crystal structures of Tpt1 from various organisms have also been elucidated, often in complex with substrates or products. nih.govresearchgate.netnih.gov For instance, the structure of Clostridium thermocellum Tpt1 was solved in a complex mimicking a product-bound state with ADP-ribose-1"-phosphate. pnas.orgresearchgate.net Structures of archaeal Tpt1 have been captured with various ligands, including ADP-ribose-1"-PO₄, ADP-ribose-2"-PO₄, and 2',5'-ADP, shedding light on 2'-PO₄ recognition and catalysis. pnas.orgresearchgate.net These structures reveal a two-lobed architecture, an N-terminal RNA-binding lobe and a C-terminal NAD+-binding lobe, with significant inter-lobe dynamics. pnas.orgoup.com The binding of NAD+ induces conformational changes that facilitate the catalytic reaction. nih.govnih.gov

Active Site Architecture and Catalytic Residues

The enzymes that process ADPR-2'-P or its parent molecules feature highly specialized active sites. The architecture of these sites and the specific catalytic residues within them are critical for their function.

For instance, tRNA 2'-phosphotransferase (Tpt1) is an essential enzyme in the tRNA splicing pathway in some organisms, which involves the removal of a 2'-phosphate from tRNA. pnas.org The Tpt1 mechanism involves the transfer of this 2'-phosphate to NAD+ to generate ADP-ribose-1",2"-cyclic phosphate. pnas.org Structural and mutational studies of Tpt1 from various species have identified a set of conserved catalytic residues essential for this phosphotransferase activity. oup.com In Saccharomyces cerevisiae Tpt1 (ScTRPT1), these include Arginine 23, Histidine 24, Arginine 71, and Arginine 138. oup.com The equivalent residues are also found in mouse and human TRPT1. oup.com These residues form a cage that encages the phosphate groups of the substrates, positioning them for catalysis. pnas.org

Another enzyme, CD38, can hydrolyze Nicotinic acid adenine dinucleotide phosphate (NAADP) to yield ADPR-2'-P. rcsb.org This activity is highly dependent on pH, suggesting the involvement of acidic residues in the catalytic mechanism. rcsb.org X-ray crystallography and site-directed mutagenesis have identified Glu146 and Asp155 as critical determinants for this activity. rcsb.org These residues are located in the active site and are in close contact with the substrate, where they likely play a role in catalysis and controlling the pH dependence of the reaction. rcsb.org

Table 1: Key Catalytic Residues in Enzymes Processing ADPR-2'-P Precursors

| Enzyme | Organism | Catalytic Residues | Function | Reference |

|---|---|---|---|---|

| TRPT1 | S. cerevisiae | Arg23, His24, Arg71, Arg138 | 2'-Phosphotransferase activity | oup.com |

| CD38 | Homo sapiens | Glu146, Asp155 | NAADP hydrolysis, pH dependence | rcsb.org |

Conformational Changes Upon Substrate Binding and Catalysis

Enzymatic catalysis often involves significant conformational changes within the protein structure upon substrate binding. These changes are essential for properly orienting the substrate and catalytic residues, and for product release.

In TRPT1, the binding of the NAD+ substrate induces a significant conformational change in a region known as the donor loop, which facilitates the catalytic reaction. oup.com Similarly, studies on archaeal Tpt1 reveal structural shifts that allow the enzyme to accommodate different substrates, including NADP(H) and 2'-OH RNA. pnas.org This structural flexibility is a key aspect of its catalytic versatility. pnas.orgoup.com

Related ADP-ribosyltransferases, such as PARP2, also exhibit major conformational changes upon activation. nih.gov Binding to damaged DNA triggers a reorganization of the regulatory domain, which relieves autoinhibition and exposes the active site for NAD+ binding. nih.govbiorxiv.org These large-scale movements allow the enzyme to become catalytically competent and access its target macromolecules for ADP-ribosylation. nih.gov High-resolution crystal structures of the SARS-CoV-2 macrodomain, which can bind ADPR-2'-P, also show that the protein undergoes conformational changes to adapt to different ligands in its binding pocket. nih.gov This plasticity allows the binding site to accommodate the ligand, transitioning from a more "open" to a "closed" conformation to secure the molecule. pnas.org

Mechanisms of Protein Recognition and Binding of this compound

The biological effects of ADPR-2'-P can be mediated through its non-covalent interaction with specific protein domains. These interactions are highly specific and are crucial for signaling pathways involving this molecule.

Macrodomains as ADP-ribose Binding Modules

The macrodomain is an evolutionarily conserved structural module of about 180-190 amino acids found in proteins across all kingdoms of life and in some viruses. nih.govwikipedia.orgnih.gov Biochemical and structural studies have firmly established macrodomains as high-affinity ADP-ribose binding modules. embopress.orgnih.gov These domains typically feature a three-layered α/β/α sandwich fold, which creates a conserved binding pocket for ADP-ribose and its derivatives. nih.govnih.govnih.gov

Macrodomains can recognize and bind to various forms of ADP-ribose, including the free monomer, poly(ADP-ribose) (PAR), and ADP-ribose that is covalently attached to proteins. nih.govnih.govpnas.org The discovery of the macrodomain as a specific reader for this post-translational modification has been pivotal in understanding ADP-ribosylation signaling. pnas.org

Crucially, specific macrodomains have been shown to bind ADPR-2'-P. A notable example is the macrodomain from the Nsp3 protein of SARS-CoV-2, the virus responsible for COVID-19. rcsb.orgbiorxiv.org A high-resolution crystal structure has been determined for the SARS-CoV-2 macrodomain in a complex with ADPR-2'-P, providing a detailed view of this interaction at the molecular level. rcsb.org This binding is thought to play a role in the virus's ability to counteract the host's antiviral immune response, which involves protein ADP-ribosylation. biorxiv.org

Specificity of Interaction with Diphosphate-Ribose Moieties

The specificity of the interaction between macrodomains and the diphosphate-ribose moiety of ligands like ADPR-2'-P is determined by the precise architecture of the binding pocket. nih.govnih.gov The pocket is typically an L-shaped cleft where the ADP-ribose molecule adopts a bent conformation. nih.gov

In the SARS-CoV-2 macrodomain, the ADP-ribose portion of the ligand is buried within a hydrophobic cleft. nih.gov The interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts. For example, the adenine base forms hydrogen bonds with the backbone atoms of residues in a loop between a beta-strand and an alpha-helix (specifically, with D22 and I23 in SARS-CoV Mac1). biorxiv.org A highly conserved asparagine residue (N40 in SARS-CoV Mac1) within a GGG motif also makes critical contacts. biorxiv.org

The crystal structure of the SARS-CoV-2 macrodomain complexed with ADPR-2'-P reveals how the additional phosphate group is accommodated. rcsb.org The binding cavity can undergo local structural changes to adapt to different ligands. pnas.org The diphosphate group of the ligand typically interacts with basic residues and through water-mediated hydrogen bonds within the pocket, ensuring a tight and specific fit. pnas.orgnih.gov This precise network of interactions ensures that the macrodomain can specifically recognize the diphosphate-ribose moiety, distinguishing it from other nucleotides and cellular metabolites. pnas.org

Table 2: Key Residues in SARS-CoV Mac1 Macrodomain for ADP-Ribose Binding

| Residue | Location/Motif | Role in Binding | Reference |

|---|---|---|---|

| D22 | Loop between β2 and α1 | Forms hydrogen bond with adenine base | biorxiv.org |

| I23 | Loop between β2 and α1 | Forms hydrogen bond with adenine base | biorxiv.org |

| N40 | GGG motif | Highly conserved, critical for interaction | biorxiv.org |

Iv. Biological Roles and Cellular Functions of Adp-d-ribose 2'-phosphate

Role in Intracellular Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular activities. ADPRP has emerged as a key regulator of Ca2+ homeostasis through its interaction with specific ion channels.

Synergistic Effects with Cyclic ADP-ribose (cADPR) in Calcium Mobilization

Cyclic ADP-ribose (cADPR) is another important second messenger involved in Ca2+ mobilization. nih.govmolbiolcell.org It is synthesized from NAD+ by ADP-ribosyl cyclases and primarily acts on ryanodine receptors to release Ca2+ from intracellular stores like the endoplasmic reticulum. wikipedia.orgebi.ac.uk While ADPRP and cADPR can act through distinct mechanisms, there is evidence of synergistic or potentiating interactions in Ca2+ signaling.

Although direct synergistic effects between ADPRP and cADPR are still being fully elucidated, the potentiation of TRPM2 activity by related molecules is well-documented. For instance, while cADPR alone may not activate TRPM2 at room temperature, its co-application with heat dramatically potentiates TRPM2 activity. embopress.orgfrontiersin.org This suggests that under certain physiological conditions, different signaling molecules can converge on TRPM2 to fine-tune Ca2+ influx. Given that both ADPRP and cADPR are derived from NAD+ metabolism, their coordinated action provides a sophisticated mechanism for regulating Ca2+ signals. nih.gov

Implications for Cellular Responses (e.g., Muscle Contraction, Immune Responses)

The ADPRP-mediated activation of TRPM2 and subsequent Ca2+ influx has profound implications for a range of cellular functions, including immune responses and potentially muscle contraction.

Immune Responses: TRPM2 channels are widely expressed in immune cells, including leukocytes, and their activation is implicated in processes like leukocyte activation. nih.gov The influx of Ca2+ triggered by ADPRP can modulate immune cell differentiation, migration, and cytokine secretion. frontiersin.org

Muscle Contraction: Calcium is the primary trigger for muscle contraction. biologists.com While the direct role of ADPRP in muscle contraction is an area of ongoing research, the involvement of related molecules in Ca2+ signaling within muscle cells is established. cADPR, for example, is a known modulator of Ca2+ release from the sarcoplasmic reticulum, a critical step in muscle contraction. wikipedia.orgbiologists.com Given the interplay between these molecules, it is plausible that ADPRP could influence muscle function through its effects on Ca2+ homeostasis. The products of ATP hydrolysis, ADP and inorganic phosphate, are known to affect the contractile properties of muscle fibers. nih.gov

Involvement in RNA Metabolism and Processing

Beyond its role in signaling, ADPRP is a key intermediate in the essential process of transfer RNA (tRNA) splicing.

tRNA Splicing and 2'-Phosphate Removal

In fungi and plants, the splicing of tRNA precursors involves the removal of an intron and the ligation of the two exon halves. pnas.org This ligation process leaves a 2'-phosphate group at the splice junction, which must be removed for the tRNA to be functional in protein synthesis. pnas.orgnih.gov The removal of this 2'-phosphate is catalyzed by the enzyme tRNA 2'-phosphotransferase, also known as Tpt1. nih.govyeastgenome.org

The Tpt1-catalyzed reaction is a unique two-step process that utilizes NAD+ as a cofactor. pnas.orgnih.gov

First, the 2'-phosphate of the ligated tRNA attacks NAD+, leading to the formation of an RNA-2'-phospho-(ADP-ribose) intermediate and the release of nicotinamide. pnas.orgnih.gov

In the second step, a transesterification reaction occurs where the 2"-OH of the ADP-ribose moiety attacks the 2'-phosphodiester bond. This releases the mature tRNA with a 2'-OH group and generates ADP-ribose-1",2"-cyclic phosphate. pnas.orgexpasy.org

This essential final step ensures the production of a functional tRNA molecule that can participate in translation. nih.gov The enzyme Tpt1 and this mechanism are highly conserved across different species, highlighting the fundamental importance of this pathway. oup.com

Potential Roles in Other RNA-mediated Processes

The involvement of ADPRP in tRNA splicing suggests potential roles in other RNA-related processes. ADP-ribosylation is a post-translational modification that plays a role in various cellular functions, including RNA metabolism. researchgate.netnih.gov Enzymes with ADP-ribosyltransferase activity can modify RNA molecules, influencing their function and stability. nih.govoup.com While the direct roles of free ADPRP in these other processes are still under investigation, its formation during tRNA splicing and the existence of enzymes that can act on ADP-ribosylated RNA point towards a broader involvement in the regulation of RNA function.

Contributions to Genome Stability and DNA Repair

The integrity of the genome is under constant threat from both endogenous and exogenous sources, leading to tens of thousands of DNA lesions per cell each day. nih.gov Cells have evolved a sophisticated network known as the DNA Damage Response (DDR) to detect and repair these lesions, and ADP-ribosylation is a cornerstone of this process. nih.gov

The process of ADP-ribosylation, particularly poly(ADP-ribosylation) or PARylation, is one of the earliest and most critical events in the DDR. nih.gov Enzymes known as poly(ADP-ribose) polymerases (PARPs), especially PARP1 and PARP2, function as primary sensors of DNA damage. nih.govcambridge.org Upon detecting a single-strand or double-strand break in DNA, these "writer" enzymes bind to the damaged site. nih.govcambridge.org This binding triggers a conformational change that activates the PARP enzyme, which then utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins. nih.govcambridge.org

This rapid synthesis of negatively charged PAR chains at the site of damage serves several functions:

Signaling Platform: The PAR polymer acts as a scaffold, creating a localized platform that recruits a multitude of DNA repair factors. nih.gov

Chromatin Decondensation: DNA is naturally negatively charged, as are the PAR chains due to their phosphate groups. The accumulation of this dense negative charge is thought to cause electrostatic repulsion, loosening the tightly packed chromatin structure and making the damaged DNA more accessible to the repair machinery. nih.gov

Enzyme Dissociation: After synthesizing the PAR chains (a process called auto-modification), the heavily negatively charged PARP1 can dissociate from the DNA, allowing other repair proteins to access the site. nih.gov

This initial wave of PARylation is essential for the efficient recruitment and assembly of the protein complexes required to resolve the DNA lesion and maintain genome stability. nih.govnih.gov

The PAR chains synthesized by PARPs are recognized and bound by a variety of proteins containing specific PAR-binding domains. nih.gov This "reader" function is crucial for coordinating the subsequent steps of DNA repair. Many key players in DNA repair pathways, including those for base excision repair (BER), nucleotide excision repair (NER), and double-strand break repair (homologous recombination and non-homologous end joining), are recruited via PAR-binding.

Key proteins regulated by PARylation include:

Scaffolding Proteins: XRCC1 (X-ray cross-complementing gene 1), a central scaffold protein in single-strand break repair, is rapidly recruited to damage sites through its interaction with PAR. nih.gov

Chromatin Remodelers: To access the damaged DNA within the compact chromatin, remodelers are required. Several ATP-dependent chromatin remodeling enzymes, such as ALC1 (also known as CHD1L), SMARCA5, and CHD5, are recruited to the DNA lesion through their ability to bind PAR. nih.gov These enzymes use the energy from ATP hydrolysis to reposition or evict nucleosomes, facilitating the repair process. nih.gov

Histone Chaperones: The histone chaperone APLF, which aids in DNA repair by displacing histones, can be recruited through its interaction with the remodeler ALC1 or by directly binding to ADP-ribosylated histones. nih.gov

The dynamic regulation of these proteins through the synthesis and subsequent degradation of PAR chains ensures a timely and coordinated repair process. The degradation is carried out by "eraser" enzymes like Poly(ADP-ribose) glycohydrolase (PARG), which breaks down the PAR polymer, allowing the signaling cascade to be reset once the repair is complete. researchgate.net

Table 1: Proteins Recruited by Poly(ADP-ribose) in DNA Damage Response

| Protein Category | Specific Protein(s) | Function in DNA Repair | Source(s) |

|---|---|---|---|

| Scaffolding Proteins | XRCC1 | Central scaffold in single-strand break repair; recruits other repair factors. | nih.gov |

| Chromatin Remodelers | ALC1, SMARCA5, CHD5 | Reposition or evict nucleosomes to allow access to damaged DNA. | nih.gov |

| Histone Chaperones | APLF | Displaces histones at the damage site to facilitate repair. | nih.gov |

| DNA Repair Enzymes | DNA ligase III, DNA polymerase beta | Enzymes involved in the synthesis and ligation steps of DNA repair. | nih.gov |

ADP-ribosylation in DNA Damage Response

Modulation of Host-Pathogen Interactions

ADP-ribosylation is an ancient cellular mechanism that functions not only in internal processes but also as a key player in the conflict between hosts and pathogens. nih.govnih.gov Both host immune systems and invading microbes utilize ADP-ribosylation as a tool for defense and attack, respectively. nih.govnih.gov

As part of the host's innate immune response, cellular PARP enzymes can be induced by viral infection. embopress.org This host-driven ADP-ribosylation can target viral proteins to inhibit their function or modulate the cellular environment to be less hospitable for viral replication.

To counteract this, many viruses, including coronaviruses like SARS-CoV-2, have evolved specific protein domains called macrodomains. nih.gov These viral macrodomains are capable of binding to ADP-ribose and, crucially, can act as "eraser" enzymes, reversing the ADP-ribosylation modifications made by the host's PARPs. nih.gov For instance, the macrodomain within the non-structural protein 3 (nsp3) of SARS-CoV-2 can bind to ADP-ribose and is thought to possess de-ADP-ribosylating activity. nih.gov By removing these modifications, the virus can effectively dismantle a key component of the host's antiviral defense, thereby promoting its own survival and replication. This enzymatic tug-of-war over ADP-ribosylation is a critical aspect of the host-virus arms race. nih.gov

Many pathogenic bacteria secrete potent toxins that function as ADP-ribosyltransferases (ARTs) to exert their effects. nih.govnih.gov These bacterial ARTs act as key virulence factors, hijacking host cellular processes by transferring an ADP-ribose moiety from the host's NAD+ onto specific target proteins. tandfonline.commdpi.com This modification can dramatically alter the function of the host protein, leading to the pathology associated with the infection. nih.gov

Prominent examples of bacterial ADP-ribosylating toxins include:

Cholera Toxin (from Vibrio cholerae): Targets G proteins that regulate adenylyl cyclase, leading to massive fluid secretion and the characteristic diarrhea of cholera. tandfonline.commdpi.com

Diphtheria Toxin (from Corynebacterium diphtheriae): ADP-ribosylates elongation factor 2 (eEF2), halting protein synthesis and causing cell death. nih.govtandfonline.com

Pertussis Toxin (from Bordetella pertussis): Modifies inhibitory G proteins, disrupting host cell signaling pathways. nih.govtandfonline.com

Salmonella Toxins: Pathogenic Salmonella species encode several ADP-ribosylating toxins, such as SpvB and ArtAB, which target the host cytoskeleton (actin) and other proteins to promote bacterial survival and virulence. mdpi.com

These bacterial toxins are highly specific, each modifying a particular residue on its target protein to effectively disarm the host cell. mdpi.com The study of these bacterial systems provides crucial insight into how ADP-ribosylation can be used to manipulate cellular functions. nih.gov

Table 2: Examples of Bacterial ADP-Ribosylating Toxins and Their Targets

| Toxin | Bacterial Source | Host Target | Cellular Effect | Source(s) |

|---|---|---|---|---|

| Cholera Toxin | Vibrio cholerae | Gs alpha subunit | Constitutive activation of adenylyl cyclase, ion/water efflux | tandfonline.com |

| Diphtheria Toxin | Corynebacterium diphtheriae | Elongation Factor 2 (eEF2) | Inhibition of protein synthesis, cell death | nih.govtandfonline.com |

| Pertussis Toxin | Bordetella pertussis | Gi alpha subunit | Blocks inhibitory G protein signaling | nih.govtandfonline.com |

| SpvB Toxin | Salmonella enterica | Actin | Depolymerization of the actin cytoskeleton | mdpi.com |

Viral Macrodomain Activity and ADP-ribosylation Reversal

Influence on Cellular Signaling Networks Beyond Calcium

While metabolites like cyclic ADP-ribose (cADPR) are well-known for their roles in mobilizing intracellular calcium, other ADP-ribose derivatives, including ADP-D-ribose 2'-phosphate and the structurally similar O-acetyl-ADP-ribose (OAADPr), influence a variety of other signaling networks, particularly through the regulation of ion channels. nih.govnih.gov

OAADPr is a metabolite produced by the sirtuin family of NAD+-dependent deacetylases. nih.govnih.gov This molecule, which exists as a mix of 2' and 3' isomers, has emerged as a signaling molecule in its own right. nih.gov Research has shown that both ADP-ribose and OAADPr can directly gate the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel permeable to Na+, K+, and Ca2+. nih.govfrontiersin.org The activation of TRPM2 is implicated in processes like immune cell function and the response to oxidative stress. frontiersin.org The binding of these metabolites is mediated by a specific domain within the channel, highlighting a direct regulatory mechanism independent of broader calcium waves. nih.gov

Furthermore, ADP-ribosylation has been shown to directly gate other ion channels. For example, the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death, can be activated by ADP-ribosylation at a specific arginine residue. nih.gov This covalent modification positions the ADP-ribose molecule to act as a ligand within the channel's own nucleotide-binding site, effectively locking it in an open state. nih.gov In ascidian oocytes, a plasma membrane ion channel permeable to both Na+ and Ca2+ is directly gated by ADP-ribose, suggesting a role for this messenger in fertilization signaling. physiology.org These findings demonstrate that ADP-ribose and its derivatives can function as direct regulators of ion channel activity, thereby influencing membrane potential, ion homeostasis, and cellular excitability in pathways that extend beyond the classical IP3/cADPR calcium signaling paradigms. ahajournals.org

Crosstalk with Protein Phosphorylation Pathways (e.g., ERK1/2 and PARP-1)

The interaction between the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and poly(ADP-ribose) polymerase-1 (PARP-1) is a well-documented signaling axis, particularly in the context of cellular stress and DNA damage responses. Sustained activation of both ERK1/2 and PARP-1 has been implicated in promoting neuronal death. pnas.orgnih.gov Research has demonstrated a direct link where ERK1/2 can phosphorylate PARP-1, leading to its maximal activation. pnas.orgnih.gov

In response to DNA damage, ERK1/2 is activated and subsequently phosphorylates PARP-1 at specific serine and threonine residues (S372 and T373 in human PARP-1). pnas.orgnih.gov This phosphorylation event is crucial for the full enzymatic activity of PARP-1. pnas.orgnih.gov The activation of PARP-1 leads to the synthesis of poly(ADP-ribose) (PAR), a polymer that acts as a signaling molecule to recruit DNA repair proteins. pnas.orgwikipedia.org However, excessive activation can lead to ATP depletion and cell death. pnas.orgfrontiersin.org

While the roles of PAR and mono(ADP-ribose) (MAR) are central to this pathway, there is currently a lack of direct scientific evidence detailing a specific function for This compound in mediating the crosstalk between ERK1/2 and PARP-1. The primary molecules involved in this signaling cascade are the protein kinases (ERK1/2) and the subsequent ADP-ribosylation products (PAR) generated by PARP-1.

Table 1: Key Proteins and Modifications in the ERK1/2-PARP-1 Signaling Pathway

| Molecule | Function in the Pathway |

| ERK1/2 | Protein kinases that phosphorylate and activate PARP-1 in response to cellular stress. pnas.orgnih.gov |

| PARP-1 | Enzyme that, upon activation by DNA damage and phosphorylation by ERK1/2, synthesizes poly(ADP-ribose). pnas.orgnih.govwikipedia.org |

| Poly(ADP-ribose) (PAR) | Signaling polymer that recruits DNA repair machinery; excessive production can lead to cell death. pnas.orgnih.gov |

Regulation of G-protein Coupled Receptor Signaling

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that play a pivotal role in cellular signaling by responding to a wide array of extracellular stimuli. acs.org Upon activation, GPCRs trigger intracellular signaling cascades, often involving G-proteins and second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+). acs.org

ADP itself is a known agonist for certain purinergic GPCRs, such as the P2Y1 and P2Y12 receptors, which are crucial in processes like platelet activation. nih.govresearchgate.net The binding of ADP to these receptors initiates downstream signaling events. nih.gov

A related molecule, 2'-phospho-cyclic ADP-ribose (p-cADPR), which is structurally different from the non-cyclic this compound, has been identified as a potent calcium-mobilizing agent. nih.govnih.govebi.ac.uk It is synthesized from NADP and acts as a second messenger in Ca2+ signaling, a key pathway often downstream of GPCR activation. nih.govnih.govebi.ac.ukebi.ac.ukwikipedia.org p-cADPR appears to function through a mechanism similar to cyclic ADP-ribose (cADPR), targeting ryanodine receptors to release calcium from intracellular stores. nih.govebi.ac.ukwikipedia.org

However, direct evidence from the scientific literature specifically implicating This compound in the regulation of GPCR signaling is not currently established. The known regulatory roles are attributed to ADP acting as a direct ligand and to the signaling functions of its cyclic and phosphorylated cyclic derivatives.

Table 2: Molecules Involved in Purinergic GPCR Signaling

| Molecule | Role in GPCR Signaling |

| ADP | Agonist for P2Y1 and P2Y12 receptors, initiating G-protein signaling. nih.govresearchgate.net |

| P2Y1/P2Y12 Receptors | GPCRs that are activated by extracellular ADP. nih.gov |

| 2'-phospho-cyclic ADP-ribose (p-cADPR) | A cyclic derivative that acts as a second messenger to mobilize intracellular calcium. nih.govnih.govebi.ac.uk |

V. Regulation and Interplay with Broader Cellular Processes

Regulatory Mechanisms of ADP-ribosylating Enzymes and Hydrolases

The cellular levels and activity of ADP-ribosylating enzymes (writers) and hydrolases (erasers) are tightly controlled to ensure a precise and transient signaling response. cambridge.org This regulation is crucial for processes ranging from DNA repair to cell death. cambridge.orgnih.gov

Writers (ADP-ribosyltransferases):

The primary writers are the poly(ADP-ribose) polymerase (PARP) superfamily of enzymes, which catalyze the transfer of ADP-ribose from NAD+ to target proteins. cambridge.orgimrpress.com The activity of PARPs, particularly PARP-1, is dramatically stimulated by the presence of DNA breaks, which act as a direct signal of genotoxic stress. nih.govportlandpress.com This activation is a key event in the initiation of the DNA damage response (DDR). portlandpress.com

Some PARP family members function as mono(ADP-ribosyl)transferases (MARTs), adding a single ADP-ribose unit, while others are poly(ADP-ribosyl) transferases (PARPs), creating long chains. elifesciences.org The distinction between mono- and poly-ADP-ribosylation adds another layer of regulatory complexity to cellular signaling. nih.govacs.org

Erasers (ADP-ribose Hydrolases):

The removal of ADP-ribosylation is equally important for signal termination and is carried out by ADP-ribose hydrolases. cambridge.org These enzymes are categorized into two main families: the macrodomain-containing proteins and the ADP-ribosyl-acceptor hydrolases (ARHs). cambridge.orgnih.gov

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading poly(ADP-ribose) chains. cambridge.orgoup.com It possesses both endo- and exo-glycosidic activities, allowing it to efficiently break down the polymer. mdpi.com However, PARG cannot cleave the final ADP-ribose moiety attached to the protein. cambridge.org

ADP-ribosylhydrolase 3 (ARH3) can hydrolyze the terminal ADP-ribose-serine linkage, a modification particularly abundant during the DNA damage response. mdpi.comelifesciences.org ARH3 also acts on free oligomers of PAR released by PARG activity. nih.gov

ADP-ribosyl-acceptor hydrolase 1 (ARH1) specifically cleaves mono(ADP-ribose) linked to arginine residues. cambridge.orgmdpi.com

MacroD1, MacroD2, and TARG1 are hydrolases that act on mono(ADP-ribose) attached to aspartate and glutamate residues. cambridge.org TARG1 can also cleave poly(ADP-ribose) chains. cambridge.org

The coordinated action of these writers and erasers ensures that ADP-ribosylation signals are generated rapidly in response to stimuli and are just as quickly reversed once the signal is no longer needed, maintaining cellular homeostasis. cambridge.org

Post-Translational Modification of ADP-ribosylation Regulators

The enzymes that regulate ADP-ribosylation are themselves subject to post-translational modifications (PTMs), adding a further layer of control. imrpress.com These modifications can influence the activity, localization, and stability of the regulatory enzymes.

For instance, the activity of PARP-1 is known to be regulated by several PTMs, including:

Phosphorylation: Can modulate PARP-1 activity. imrpress.com

Acetylation: Affects PARP-1 function. imrpress.com

Methylation: Plays a role in regulating PARP-1. imrpress.com

Ubiquitination: Can target PARP-1 for degradation or modulate its activity in a non-degradative manner. sdbonline.org

Dysregulation of these PTMs on PARP-1 has been observed in various diseases, highlighting their importance in maintaining proper cellular function. imrpress.com Similarly, the localization of hydrolases can be controlled by PTMs or specific targeting sequences. For example, the regulatory domain of PARG contains nuclear localization signals (NLSs) and nuclear export signals (NESs), allowing it to shuttle between the nucleus and cytoplasm. nih.govnih.gov MacroD1 also contains a mitochondrial targeting sequence (MTS). nih.gov

Spatiotemporal Dynamics of ADP-D-ribose 2'-Phosphate Metabolism and Action

The metabolism of this compound and related molecules is not uniformly distributed throughout the cell but is instead compartmentalized, allowing for precise local signaling. The concept of "spatiotemporal dynamics" refers to where and when these molecules are produced and act.

While much of glucose metabolism, the ultimate source of the ribose component, is thought to occur in the cytoplasm, there is growing evidence for the organization of metabolic enzymes into specific, non-membrane-bound compartments or granules. nih.gov This organization can channel intermediates and regulate metabolic flux. For example, the synthesis of nuclear NAD+, the substrate for PARPs, is crucial for their function, and there is evidence of a direct link between nuclear NAD+ synthesis and PARP-1 activity, particularly in response to DNA damage. acs.org

The development of genetically encoded fluorescent biosensors is beginning to allow for the real-time monitoring of these metabolites within living cells, providing a more detailed picture of their subcellular distribution and dynamics. elifesciences.orgnih.gov These tools have revealed that ADP-ribosylation is a highly dynamic process, with signals being generated and removed within minutes in response to cellular cues. elifesciences.org

Integration into Stress Responses and Homeostatic Mechanisms

ADP-ribosylation is a key component of the cellular response to a wide variety of stresses and is integral to maintaining cellular homeostasis. nih.govnih.gov

Stress Response:

Genotoxic Stress: The most well-characterized role of ADP-ribosylation is in the DNA damage response (DDR). portlandpress.com DNA breaks trigger a rapid and massive synthesis of poly(ADP-ribose) by PARP-1 and PARP-2 at the site of damage. nih.govportlandpress.com This polymer then acts as a scaffold to recruit DNA repair factors. portlandpress.com Serine ADP-ribosylation, in particular, is a major modification during the DDR. portlandpress.comelifesciences.org

Oxidative Stress: There is evidence suggesting that 2'-phospho-cyclic ADP-ribose, a related compound, may play a role in oxidative stress by linking NADP(H) metabolism to changes in intracellular calcium levels. nih.gov

Homeostatic Mechanisms:

Beyond stress responses, ADP-ribosylation is involved in a multitude of normal cellular processes required for homeostasis, including:

Transcriptional Regulation: PARPs can influence gene expression. imrpress.comnih.gov

Chromatin Modulation: ADP-ribosylation plays a role in regulating chromatin structure. imrpress.comelifesciences.org

Cellular Signaling: It is a component of various signaling pathways. imrpress.com

Cell Death Pathways: Dysregulated ADP-ribose metabolism can lead to specific forms of programmed cell death. nih.govingebi-conicet.gov.ar

Metabolism: The dependence of PARPs on NAD+ links ADP-ribosylation signaling directly to the metabolic state of the cell. acs.org

The intricate regulation of the enzymes involved, combined with the precise spatiotemporal control of their products, allows the ADP-ribosylation system to function as a versatile and responsive network that is central to cellular health and survival.

Vi. Advanced Research Methodologies for Adp-d-ribose 2'-phosphate Analysis

Mass Spectrometry-Based Approaches for Site Identification

Mass spectrometry (MS) is a cornerstone for identifying PTMs, providing data on protein-protein interactions, modification sites, and quantitative information. nih.gov For ADP-ribosylation, MS-based methods have been developed to overcome challenges posed by the modification's charge, heterogeneity, and lability. nih.govnih.gov

Due to the low abundance of ADP-ribosylated proteins, enrichment strategies are essential to reduce the complexity of cell lysates before MS analysis. imrpress.commtoz-biolabs.com

Phosphodiesterase-Based Method: A widely used approach involves treating protein lysates with a phosphodiesterase, such as snake venom phosphodiesterase (SVP), which digests the ADP-ribose chains down to a single phosphoribose (pR) remnant (212.01 Da) at the modification site. nih.govacs.org This resulting pR-modified peptide is structurally similar to a phosphopeptide, allowing for the use of established phosphoproteomic enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC). nih.govresearchgate.netacs.org This method simplifies the complex nature of PAR and MAR into a single, identifiable mark. nih.gov

Boronic Acid-Based Enrichment: Boronic acid chemistry can be used to enrich for molecules containing cis-diols, which are present in the ribose moiety of ADP-ribose. This strategy has the advantage of not discriminating between mono- and poly-ADP-ribosylated proteins. imrpress.com

Antibody-Based Enrichment: Antibodies that specifically recognize PAR can be used to immunoprecipitate poly-ADP-ribosylated proteins from cell extracts, although this method is less effective for mono-ADP-ribosylation. imrpress.comnih.gov

Macrodomain Affinity Resins: The macrodomain is a protein module that recognizes ADP-ribose. Affinity resins containing macrodomains can be used to pull down and enrich ADP-ribosylated proteins and their complexes. acs.orgoup.com However, this method may introduce bias, as some macrodomains might select against certain types of ADP-ribose linkages, such as those on glutamic acids. acs.org

Table 1: Comparison of Enrichment Strategies for ADP-ribosylated Peptides

| Enrichment Strategy | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosphodiesterase Digestion + Phosphoenrichment (e.g., IMAC) | Enzymatic digestion of ADP-ribose to phosphoribose (pR), followed by enrichment of pR-peptides using phosphopeptide enrichment methods. | Simplifies heterogeneous modifications to a single mark; allows use of well-established phosphoproteomic workflows. | Indirectly identifies the original modification; requires efficient and specific phosphodiesterase activity. | nih.gov, acs.org |

| Boronic Acid Affinity Chromatography | Binds to the cis-diol groups on the ribose sugar of ADP-ribose. | Enriches for both mono- and poly-ADP-ribosylated proteins without bias. | Can have drawbacks that complicate its use. | imrpress.com |

| Antibody-Based Immunoprecipitation | Uses antibodies specific for poly(ADP-ribose) to enrich for modified proteins. | Highly specific for poly-ADP-ribosylated proteins. | Lack of effective antibodies for mono-ADP-ribosylation; may have low affinity for short pADPr chains. | imrpress.com, nih.gov |

| Macrodomain Affinity Purification | Utilizes the natural binding affinity of macrodomains for ADP-ribose. | Can trap physiologically relevant interactors. | May introduce bias against certain modification linkage types (e.g., on glutamate). | oup.com, acs.org |

Once pR-modified peptides are isolated, tandem mass spectrometry (MS/MS) is used to fragment them and identify the exact amino acid that was modified. The choice of fragmentation technique is critical for confident site localization. nih.govresearchgate.net

Collision-Induced Dissociation (CID): CID is a commonly used fragmentation method with a very fast scan rate. nih.govresearchgate.net For pR-peptides, CID often results in a characteristic partial loss of the modification (as water, phosphoric acid, or the entire phosphoribose), which can be diagnostic for the presence of the pR group. nih.govresearchgate.net

Higher-Energy Collisional Dissociation (HCD): HCD is another collisional fragmentation method. While effective, it can sometimes cleave the entire pR modification from the peptide, which may lead to incorrect localization of the modification site, even with confident peptide identification. nih.govresearchgate.net

Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that tends to preserve labile PTMs by cleaving the peptide backbone at N-Cα bonds. researchgate.netnih.gov It is particularly advantageous for large, highly charged peptides that are not well fragmented by CID. nih.govresearchgate.netresearchgate.net Novel ETD and HCD protocols have been combined to optimize the analysis of ADP-ribosylation, leading to the highly accurate identification of modification sites on cellular proteins. uzh.ch

The optimal fragmentation method can depend on the specific characteristics of the peptide, such as its charge state and mass. nih.gov Therefore, using a combination of fragmentation methods is often recommended for comprehensive analysis. researchgate.net

Table 2: Fragmentation Techniques for Phosphoribosylated Peptide Analysis

| Technique | Fragmentation Principle | Advantages for pR-Peptides | Disadvantages for pR-Peptides | Reference |

|---|---|---|---|---|

| CID (Collision-Induced Dissociation) | Collisional activation of ions. | Fast scan rate; diagnostic loss of the PTM can indicate its presence. | May not effectively fragment large, highly charged peptides. | nih.gov, researchgate.net |

| HCD (Higher-Energy Collisional Dissociation) | Collisional activation in a higher-energy regime. | Can provide high-resolution fragment ions. | Can cause complete loss of the PTM, leading to mislocalization. | nih.gov, researchgate.net |

| ETD (Electron-Transfer Dissociation) | Electron transfer from a reagent anion to the peptide cation. | Preserves labile PTMs; effective for large, highly charged peptides. | Can have lower fragmentation efficiency compared to CID for some peptides. | nih.gov, researchgate.net, nih.gov |

Quantitative proteomics allows for the measurement of changes in ADP-ribosylation levels in response to various cellular stimuli, such as DNA damage. nih.govoup.com This provides insight into the dynamic nature of this modification. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling strategy where cells are grown in media containing "light" or "heavy" isotopic forms of essential amino acids. By mixing lysates from different conditions, the relative abundance of proteins and their modifications can be accurately quantified by MS. oup.com

Isobaric Tag for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These are chemical labeling methods where peptides from different samples are derivatized with isobaric tags. oup.combiorxiv.org Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for simultaneous identification and quantification of peptides from multiple samples. biorxiv.org TMT labeling, in particular, increases the sensitivity for detecting lower abundance ADP-ribosylated proteins. biorxiv.org

These quantitative approaches have been used to map the temporal changes in pADPr-associated protein complexes following genotoxic stress, which is crucial for understanding the mechanisms of DNA damage repair. nih.govoup.com

Fragmentation Techniques (e.g., CID, HCD, ETD) for Phosphoribosylated Peptides

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are fundamental for the separation and analysis of ADP-ribose metabolites and modified proteins or peptides.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying nucleotides and their derivatives from biological samples. nih.govqut.edu.au

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a reliable and rapid method for the simultaneous determination of adenosine nucleotides like ATP, ADP, and AMP. ucl.ac.uk Molecules are separated based on their hydrophobicity, with more polar compounds (like those with more phosphate groups) having shorter retention times. ucl.ac.uk A method using a C-18 reversed-phase column has been developed to assay for ADP-ribosylarginine hydrolase activity by separating a substrate analog from its product. nih.gov

Ion-Pair and Ion-Exchange HPLC: These methods are also used for nucleotide analysis but can be less compatible with mass spectrometry due to the use of high salt concentrations or ion-pairing reagents. qut.edu.au

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a promising method for separating highly polar molecules like nucleotides and is more compatible with MS. qut.edu.au

Anion-Exchange HPLC: Strong anion-exchange HPLC has been used in multi-step protocols to detect endogenous cyclic ADP-ribose (cADPR) and related compounds like 2'-phospho-cADPR. ebi.ac.uk A method using a CarboPac PA-1 column at a strong basic pH has been shown to separate cADPR and ADP-ribose. nih.gov

Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective technique for separating components of a mixture. longdom.org It involves the differential migration of compounds over a thin layer of adsorbent material. longdom.org

In the context of ADP-ribosylation, TLC has been combined with Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This TLC-MALDI approach facilitates the analysis of ADP-ribosylation dynamics and site-specificity without the need for proteolytic digestion, which is required by many other MS methods. nih.govacs.org This technique has been used to observe differences in the auto-ADP-ribosylation activity of different PARP enzymes and to identify that certain PARPs prefer to modify acidic residues. nih.govacs.orgacs.org TLC is also used in assays involving radiolabeled NAD+ to analyze the products of ADP-ribosylation reactions. springernature.com

Western Blotting and Immunofluorescence for Protein Detection

Western blotting and immunofluorescence are indispensable immunoassays for detecting and localizing proteins that are modified by or interact with ADP-ribose (ADPr) and its derivatives. While antibodies highly specific to the 2'-phosphate variant are not commonplace, these methods are frequently used to study the broader context of ADP-ribosylation and the proteins involved in ADPRP signaling, such as the TRPM2 channel. nih.govcellsignal.com

Western Blotting: This technique is used to identify and quantify specific proteins from a complex mixture, such as a cell lysate. google.com For instance, in studies involving the TRPM2 channel, which is activated by ADPRP, western blotting can confirm the expression of wild-type or mutated channel proteins in heterologous systems like HEK-293 cells. nih.gov The general workflow involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies. mybiosource.com For ADP-ribosylation, this can involve antibodies that recognize the poly(ADP-ribose) (PAR) polymer or, more recently, reagents that can detect mono(ADP-ribose) (MAR). cellsignal.comnih.gov Recombinant ADP-ribose binding domains fused to an Fc fragment (ARBD–Fc) have also been developed as antibody-like reagents for detecting various forms of ADPr on western blots. google.comacs.org

Immunofluorescence: This method provides spatial information about protein localization within a cell. acs.org It is crucial for understanding where ADPRP-interacting proteins, or the modification itself, are located. For example, immunofluorescence can visualize the cellular distribution of PARP enzymes or the accumulation of poly(ADP-ribose) in specific subcellular compartments like the nucleus or cytoplasm following cellular stress. researchgate.netplos.org Similar to western blotting, immunofluorescence assays can utilize antibodies that recognize the ADPr moiety or specific ADPr-binding proteins. bio-rad-antibodies.com For example, cells treated with H₂O₂ to induce oxidative stress and PARP activation show a marked increase in nuclear staining for poly(ADP-ribose). cellsignal.comacs.org This approach can be used to study the cellular context in which ADPRP might be generated or exert its function.

| Technique | Application in ADPRP-related Research | Key Findings/Observations |

| Western Blotting | Confirmation of TRPM2 channel expression in cell models. nih.gov Detection of total protein ADP-ribosylation levels. cellsignal.com | Used to verify that cells used in functional assays are expressing the protein of interest (e.g., TRPM2). nih.gov Allows for the detection of increases in ADP-ribosylation after treatment with stimuli like H₂O₂. cellsignal.com |

| Immunofluorescence | Localization of ADP-ribosylated proteins within cells. acs.orgresearchgate.net Visualization of PARP enzyme distribution. plos.org | Demonstrates that ADP-ribosylation is a dynamic process with distinct localization patterns in the nucleus and cytoplasm, which can change with the cell cycle. researchgate.net Confirms that PARP1 and its product, pADPr, are localized to specific nuclear bodies. plos.org |

Structural Determination Techniques

Understanding the precise molecular interactions of ADPRP with its binding partners is fundamental to elucidating its mechanism of action. X-ray crystallography and NMR spectroscopy are the principal techniques employed for this purpose.

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering atomic-level insights into how ADPRP binds to proteins. This technique has been pivotal in understanding the molecular basis of ligand recognition. A notable example is the structural analysis of ketopantoate reductase (KPR) from Staphylococcus aureus in complex with ADPRP. iucr.org

A combined crystallographic and calorimetric study revealed that the binding mode of ADPRP to KPR is highly dependent on pH. iucr.org At a pH of 4.5, the 2'-phosphate group is protonated, allowing it to form a favorable hydrogen bond with a protonated glutamate residue (Glu256) at the active site. This results in a "reversed" binding orientation compared to the canonical binding of NADP⁺. iucr.org This finding underscores the importance of the 2'-phosphate group in dictating molecular interactions and highlights how the local chemical environment can tune ligand binding. iucr.org

Such structural data is invaluable for rational drug design and for interpreting the results of functional and mutational studies. The crystal structure of the human NUDT9 enzyme, an ADP-ribose pyrophosphatase, has also been solved, providing insights into the hydrolysis of ADP-ribose, a closely related molecule. nih.govrcsb.org

| Protein | PDB ID | Resolution (Å) | Key Structural Finding Related to ADPRP |

| S. aureus Ketopantoate Reductase (KPR) | 4L2H | 1.85 | Shows a pH-dependent "reversed" binding mode of 2'P-ADP-ribose, where the 2'-phosphate interacts with Glu256. iucr.orgpnas.org |

| Human NUDT9 (in complex with Ribose-5-phosphate) | 1V8I | 1.76 | While not complexed with full ADPRP, the structure reveals the active site and the binding pocket for the product of ADP-ribose hydrolysis, informing on potential interactions. rcsb.org |

While detailed NMR studies specifically on ADPRP are not extensively published, the methodology is well-established for related nucleotides like cyclic ADP-ribose (cADPR) and its analogues. acs.org In such studies, information is extracted from 1D and 2D NMR spectra.

Chemical Shifts: The chemical shifts of protons (¹H NMR) and phosphorus atoms (³¹P NMR) are sensitive to their local electronic environment and can indicate conformational changes. acs.org For example, the chemical shift of the H-2' proton can report on the pucker of the southern ribose ring. acs.org

Coupling Constants: Scalar couplings (J-couplings) between nuclei provide information about dihedral angles, which define the molecule's three-dimensional structure.

A predicted ¹H NMR spectrum for ADPRP is available in public databases, providing theoretical chemical shift values that can serve as a reference for experimental studies. hmdb.ca By comparing experimental NMR data with molecular dynamics simulations, a comprehensive picture of the conformational landscape of ADPRP in solution can be developed.

X-ray Crystallography of ADP-ribose 2'-Phosphate Binding Proteins

Functional Assays for Enzymatic Activity and Cellular Responses

To understand the biological impact of ADPRP, it is essential to use functional assays that can measure its effect on enzyme activity and cellular processes like ion signaling.

In vitro assays are critical for characterizing the direct interaction between ADPRP and specific enzymes. These assays reconstitute the system outside of a living cell, allowing for precise control over conditions and concentrations.

One of the most significant findings for ADPRP came from in vitro patch-clamp experiments which identified it as a potent, direct agonist of the TRPM2 ion channel. rupress.org Prior to this, it was believed that other pyridine dinucleotides like NAD⁺ were direct activators, but it was shown that commercial preparations of these compounds were contaminated with ADPRP. rupress.org

Enzyme activity assays are also used to study enzymes that metabolize ADPRP or related molecules. For example, the activity of ADP-ribose pyrophosphatases like NUDT9, which hydrolyzes ADP-ribose into AMP and ribose-5-phosphate, can be measured. elifesciences.orggenecards.org A common method is thin-layer chromatography (TLC), which separates the substrate (e.g., ADPRP) from its hydrolysis products (e.g., AMP and ribose-2',5'-bisphosphate). elifesciences.org The amount of product formed over time allows for the determination of enzymatic rates. elifesciences.org Other methods include colorimetric assays that detect phosphate release or fluorescence-based assays using synthetic substrates. acs.orgresearchgate.netnih.gov

| Assay Type | Enzyme/Protein | Substrate | Method of Detection | Purpose |

| Electrophysiology (Inside-out patch) | TRPM2 Channel | ADP-D-ribose 2'-phosphate | Measurement of ion current | To demonstrate direct activation of the TRPM2 channel by ADPRP. rupress.org |

| Thin-Layer Chromatography (TLC) | NUDT9 Hydrolase | ADP-ribose | Densitometric detection of AMP product | To quantify the rate of hydrolysis of ADP-ribose or its analogues. elifesciences.org |

| Chemiluminescent Assay | PARP enzymes | Biotinylated NAD⁺ | Streptavidin-HRP and chemiluminescent substrate | To measure the activity of enzymes that synthesize poly(ADP-ribose). bmglabtech.com |

Cell-based assays are crucial for validating the physiological relevance of in vitro findings. These assays measure the response of intact, living cells to ADPRP or to stimuli that alter its intracellular concentration.

Calcium Signaling: A primary function of ADPRP is the activation of the TRPM2 channel, a non-selective cation channel that is permeable to Ca²⁺. uniprot.org Activation of TRPM2 leads to an influx of extracellular Ca²⁺ and an increase in the intracellular free calcium concentration ([Ca²⁺]i). This can be monitored in real-time using calcium imaging. nih.gov In this technique, cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2, Fluo-4). When intracellular Ca²⁺ levels rise, the dye binds to Ca²⁺ and its fluorescence properties change, which can be detected by fluorescence microscopy. Experiments on HEK-293 cells expressing TRPM2 show that application of ADPRP to the intracellular side (via whole-cell patch pipette) elicits robust calcium signals. nih.gov

Cellular Phenotypes: Beyond immediate signaling events, the downstream consequences of ADPRP-mediated signaling can be assessed. For example, TRPM2 activation and the subsequent rise in intracellular calcium are implicated in processes such as immune cell activation, insulin secretion, and cell death under oxidative stress. rupress.orguniprot.org Cell-based assays can be used to measure these phenotypes. For instance, the effect of ADPRP on cell proliferation can be measured using a BrdU incorporation assay, which quantifies DNA synthesis. karger.com Similarly, assays for cytokine secretion or cell migration could be employed to study the role of ADPRP in immune cells.

Development of Chemical Tools and Probes for ADP-ribosylation Research

The study of ADP-ribosylation, a critical post-translational modification involved in numerous cellular processes, has been significantly advanced by the development of sophisticated chemical tools and probes. nih.govnih.gov These tools allow researchers to identify ADP-ribosylated proteins, characterize the enzymes that write, read, and erase this mark, and investigate the functional consequences of the modification in vitro and in living cells. nih.govspringernature.com The inherent challenges in studying ADP-ribosylation, such as the complexity and lability of poly(ADP-ribose) (PAR) chains, have driven the innovation of probes with diverse functionalities, including those for affinity purification, fluorescence imaging, and photo-crosslinking. d-nb.inforsc.org

Clickable NAD⁺ Analogs